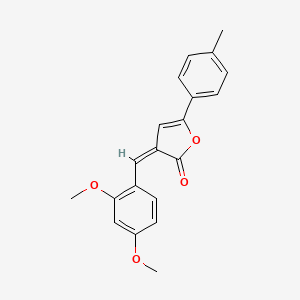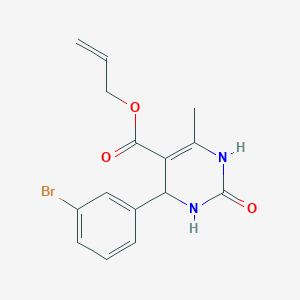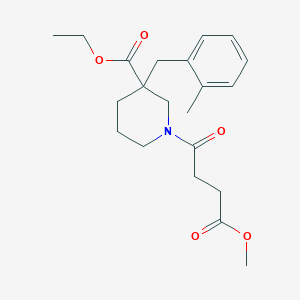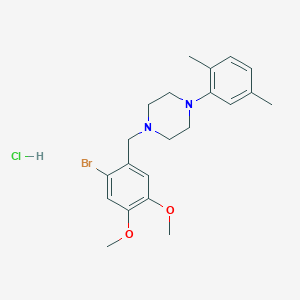
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as DMF, is a synthetic compound that has been widely studied for its potential applications in various fields of science. DMF is a member of the furanone family, which is a group of organic compounds that are characterized by a furan ring and a carbonyl group. DMF has been found to exhibit a range of interesting properties, including antioxidant, antibacterial, and antifungal activities. In
Applications De Recherche Scientifique
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the development of new drugs and therapies. This compound has been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. This compound has also been found to exhibit antibacterial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research projects. This compound is also sensitive to light and air, which requires special handling and storage conditions.
Orientations Futures
There are many future directions for the study of 3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One potential direction is the development of new drugs and therapies based on the antioxidant and anti-inflammatory properties of this compound. Another potential direction is the study of the antibacterial and antifungal activities of this compound, which may lead to the development of new antibiotics and antifungal agents. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. Finally, the synthesis method of this compound can be further optimized to improve yields and reduce costs.
Méthodes De Synthèse
3-(2,4-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multistep process that involves the condensation of 4-methylacetophenone and 2,4-dimethoxybenzaldehyde. The resulting intermediate is then treated with a catalytic amount of p-toluenesulfonic acid to yield this compound. This method has been optimized to produce this compound in high yields and purity.
Propriétés
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13-4-6-14(7-5-13)19-11-16(20(21)24-19)10-15-8-9-17(22-2)12-18(15)23-3/h4-12H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFACFCKKRJLHCO-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5019267.png)

![2-furylmethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5019278.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodophenyl)acetamide](/img/structure/B5019284.png)


![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5019310.png)

![4-{1-cyano-2-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5019325.png)
![N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5019326.png)
![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)

